Bis(diisopropyl-D-tartrateglycolato)diboron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

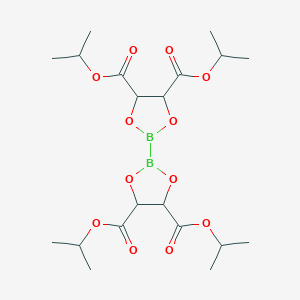

Bis(diisopropyl-D-tartrateglycolato)diboron is an organoboron compound with the molecular formula C20H32B2O12. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diisopropyl-D-tartrateglycolato)diboron can be synthesized through the reaction of diisopropyl tartrate with boron tribromide in the presence of a base. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(diisopropyl-D-tartrateglycolato)diboron undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: It can be reduced to form boron hydrides.

Substitution: The diboron compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from reactions with this compound include boronic acids, borate esters, and various boron-containing organic compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Chemistry

In chemistry, bis(diisopropyl-D-tartrateglycolato)diboron is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Biology

In biological research, this compound is used to create boron-containing molecules that can act as enzyme inhibitors or probes for studying biological pathways .

Medicine

In medicine, this compound is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals that can target specific enzymes or receptors .

Industry

In industrial applications, this compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique properties and applications in electronics and aerospace .

Mechanism of Action

The mechanism of action of bis(diisopropyl-D-tartrateglycolato)diboron involves its ability to form stable complexes with various organic and inorganic molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Bis(pinacolato)diboron: Another widely used diboron compound with similar reactivity but different steric and electronic properties.

Bis(neopentyl glycolato)diboron: Similar in structure but with different substituents, leading to variations in reactivity and stability.

Uniqueness

Bis(diisopropyl-D-tartrateglycolato)diboron is unique due to its specific combination of steric hindrance and electronic properties, which make it particularly effective in certain coupling reactions. Its stability and ease of handling also contribute to its widespread use in various fields .

Biological Activity

Bis(diisopropyl-D-tartrateglycolato)diboron is a boron compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is recognized for its applications in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds. This article focuses on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H32B2O12

- Molecular Weight : 486.085 g/mol

- CAS Number : 230299-10-2

The compound features a diboron core with two diisopropyl-D-tartrate glycolate moieties, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as glycosylation and phosphorylation.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that diboron compounds can influence oxidative stress levels by modulating ROS production, which plays a critical role in cell signaling and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that diboron compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that this compound could selectively inhibit the growth of breast cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. Further investigations are needed to elucidate the specific mechanisms involved.

Case Studies

-

Anticancer Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the effects of various diboron compounds, including this compound, on different cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being identified.

-

Inhibition of Glycosylation Enzymes :

- Research highlighted in Biochemistry explored the inhibition of glycosyltransferases by diboron compounds. The findings suggested that this compound could effectively inhibit these enzymes, thereby impacting glycoprotein synthesis critical for cancer cell metastasis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other boron-containing compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Bis(pinacolato)diboron | Anticancer | ROS modulation |

| Boron Neutron Capture Therapy (BNCT) | Cancer treatment | Selective tumor targeting |

| Sodium Borocaptate | Diagnostic imaging | Boron delivery to tumors |

Properties

IUPAC Name |

dipropan-2-yl 2-[4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBJZTBFVNVAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32B2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.